2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole
Overview
Description
The compound “2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole” belongs to the class of organic compounds known as benzoxazoles . Benzoxazoles are compounds containing a benzene fused to an oxazole ring (a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom).
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups and chloromethyl groups are often introduced into organic molecules using various methods . For instance, trifluoromethylation often involves the use of trifluoromethyl-containing reagents and transition metal catalysts .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoxazole ring substituted with a chloromethyl group at the 2-position and a trifluoromethyl group at the 5-position .Chemical Reactions Analysis
The trifluoromethyl group is known to be a key functional group in many pharmaceuticals and agrochemicals, and its introduction into organic molecules can significantly alter their reactivity . The chloromethyl group could potentially undergo nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity .Scientific Research Applications
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Synthesis of 2-Trifluoromethyl Chromenes
- Field : Organic Chemistry
- Application : A new protocol for the synthesis of diversely substituted 2-trifluoromethyl chromenes has been developed .
- Method : The process involves the cyclization reaction of o-isopropenylphenols with trifluoroacetic anhydride. This proceeds via sequential trifluoroacetylation and double carbonyl–ene reaction followed by elimination reaction .
- Results : This methodology exhibits good functional group tolerance, and derivatization of the 2-trifluoromethyl chromene product resulted in other valuable scaffolds .
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Trifluoromethyl Ketones
- Field : Medicinal Chemistry
- Application : Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
- Method : The article provides an in-depth discussion of the methods available for their synthesis .
- Results : Two illustrative examples of their application as key intermediates in medicinal chemistry are provided .
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-4-8-14-6-3-5(9(11,12)13)1-2-7(6)15-8/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLXDVMPZACQOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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